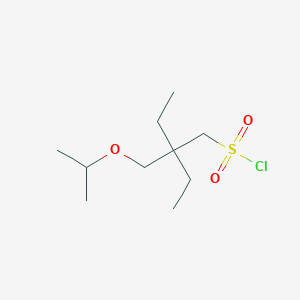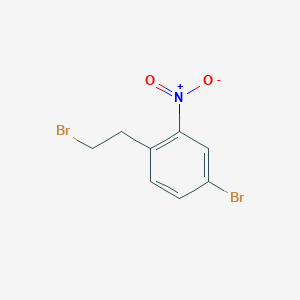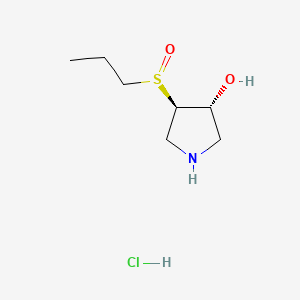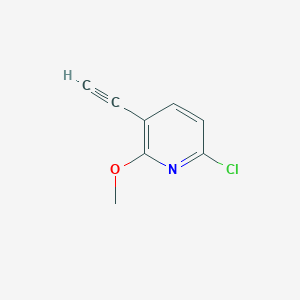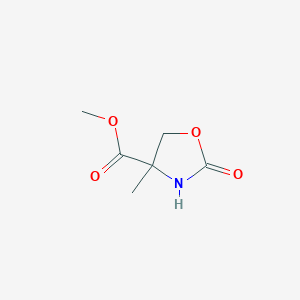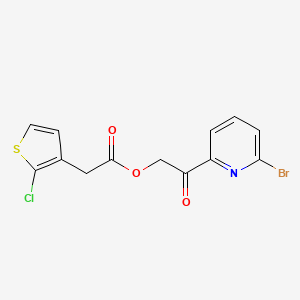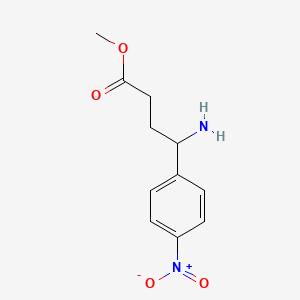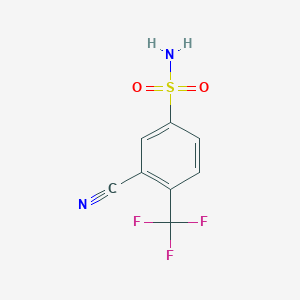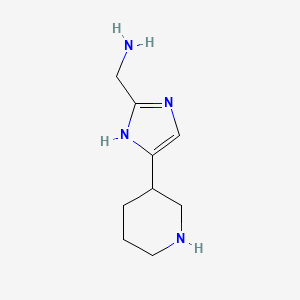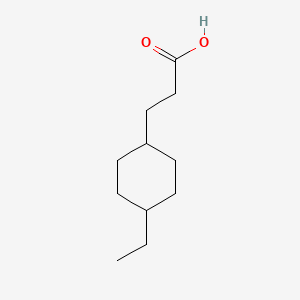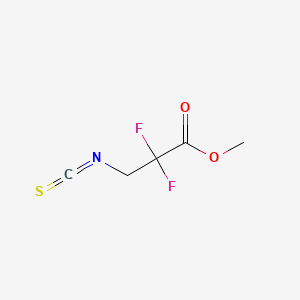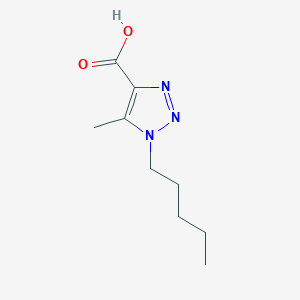![molecular formula C9H15F3O B13524307 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers, is an organic compound with the molecular formula C9H15F3O. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanol group. The compound is known for its unique chemical properties due to the trifluoromethyl group, which imparts significant electronegativity and influences its reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of cyclohexyl derivatives with varying degrees of saturation.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of trifluoroethyl ketones or carboxylic acids
Reduction: Formation of cyclohexylmethanol derivatives
Substitution: Formation of substituted trifluoroethylcyclohexyl derivatives
科学研究应用
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a solvent in specialized chemical processes.
作用机制
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl group but different structural framework.
Trifluoroethylamine: Another compound with a trifluoromethyl group, used in different chemical contexts.
Trifluoroethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, exhibiting different reactivity.
Uniqueness
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexyl ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields of research and industry.
属性
分子式 |
C9H15F3O |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h7-8,13H,1-6H2 |
InChI 键 |
WIYKLZMXVABIFH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)CO)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


